3-Bromo-6-chloro-2-(chloromethyl)pyridine hydrochloride
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Overview
Description
3-Bromo-6-chloro-2-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with significant applications in scientific research and industry. This compound features bromine, chlorine, and a chloromethyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms (bromine and chlorine) under controlled conditions.
Chloromethylation: The chloromethyl group can be introduced using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained.
Continuous Flow Process: Some production facilities may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions are common, where one or more halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium cyanide and ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Nitriles, amides, and other substituted pyridines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, it is employed as a tool to study enzyme mechanisms and protein interactions. Its halogenated structure makes it useful in probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize new therapeutic agents with improved efficacy and safety profiles.
Industry: In the chemical industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-2-(chloromethyl)pyridine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3-Bromo-2-chloropyridine: Similar structure but lacks the chloromethyl group.
6-Chloro-2-(chloromethyl)pyridine: Similar but lacks the bromine atom.
2-(Chloromethyl)pyridine: Lacks both halogens on the ring.
Uniqueness: The presence of both bromine and chlorine atoms on the pyridine ring, along with the chloromethyl group, makes 3-Bromo-6-chloro-2-(chloromethyl)pyridine hydrochloride unique. This combination of halogens provides it with distinct chemical properties and reactivity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various fields. Its versatile applications and unique chemical structure make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C6H5BrCl3N |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4BrCl2N.ClH/c7-4-1-2-6(9)10-5(4)3-8;/h1-2H,3H2;1H |
InChI Key |
IIUVDBDKABTBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCl)Cl.Cl |
Origin of Product |
United States |
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